5-Chloro-2-(methylamino)benzoic acid

Catalog No.
S3339794
CAS No.
33280-14-7
M.F
C8H8ClNO2
M. Wt
185.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(methylamino)benzoic acid

CAS Number

33280-14-7

Product Name

5-Chloro-2-(methylamino)benzoic acid

IUPAC Name

5-chloro-2-(methylamino)benzoic acid

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

InChI

InChI=1S/C8H8ClNO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)

InChI Key

YZFWLQHILRFUTJ-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)Cl)C(=O)O

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=O)O

5-Chloro-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8_8H8_8ClN O2_2. It is classified as a derivative of benzoic acid, characterized by the substitution of a chlorine atom at the 5-position of the benzene ring and a methylamino group at the 2-position. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The methylamino group can be oxidized to form a nitro group, leading to products such as 5-Chloro-2-(nitro)benzoic acid.
  • Reduction: The chlorine atom can be reduced to a hydrogen atom, yielding 2-(methylamino)benzoic acid.
  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, resulting in compounds like 5-Methoxy-2-(methylamino)benzoic acid.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4_4) or chromium trioxide (CrO3_3) can be used as oxidizing agents.
  • Reduction: Lithium aluminum hydride (LiAlH4_4) or hydrogen gas (H2_2) in the presence of a palladium catalyst are suitable reducing agents.
  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3_3) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

The biological activity of 5-Chloro-2-(methylamino)benzoic acid is primarily linked to its interaction with specific molecular targets. The combination of the chlorine atom and the methylamino group allows for diverse chemical interactions, such as hydrogen bonding and hydrophobic interactions. Research indicates potential antimicrobial and anticancer properties, although detailed studies are required to elucidate its mechanisms of action and therapeutic applications.

The synthesis of 5-Chloro-2-(methylamino)benzoic acid typically involves chlorination of 2-(methylamino)benzoic acid. Common methods include:

  • Chlorination with Thionyl Chloride: Reacting 2-(methylamino)benzoic acid with thionyl chloride (SOCl2_2) in an inert solvent like dichloromethane at low temperatures.
  • Phosphorus Pentachloride Method: Utilizing phosphorus pentachloride (PCl5_5) under controlled conditions to achieve chlorination.

In industrial settings, optimizing reaction conditions and employing continuous flow reactors can enhance yield and purity.

5-Chloro-2-(methylamino)benzoic acid finds applications in several areas:

  • Medicinal Chemistry: As a potential lead compound for drug development due to its biological activity.
  • Organic Synthesis: Serving as an intermediate for synthesizing various organic compounds.
  • Research: Used in studies exploring its biological effects and mechanisms.

Interaction studies for 5-Chloro-2-(methylamino)benzoic acid focus on its binding affinity to biological targets. The presence of both chlorine and methylamino groups allows it to interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to establish specific interaction pathways and their implications for therapeutic use.

Similar Compounds

  • 5-Chloro-2-nitrobenzoic acid
    • Contains a nitro group instead of a methylamino group.
  • 5-Bromo-2-(methylamino)benzoic acid
    • Substituted with bromine instead of chlorine.
  • 5-Chloro-2-aminobenzoic acid
    • Lacks the methyl group on the amino substituent.

Comparison

CompoundUnique Features
5-Chloro-2-(methylamino)benzoic acidContains both chlorine and methylamino groups, offering distinct properties.
5-Chloro-2-nitrobenzoic acidNitro group may alter biological activity compared to methylamino group.
5-Bromo-2-(methylamino)benzoic acidBromine's larger size may influence reactivity differently than chlorine.
5-Chloro-2-aminobenzoic acidLacks methyl substitution, potentially affecting solubility and reactivity.

Classical Organic Synthesis Pathways

Classical routes to 5-chloro-2-(methylamino)benzoic acid often begin with functionalization of benzoic acid derivatives. A representative pathway involves nitration, reduction, chlorination, and N-methylation steps. For instance, m-toluic acid serves as a starting material in a patented three-step sequence. Nitration with 60–75% nitric acid introduces a nitro group at the 2-position, yielding 2-nitro-3-methylbenzoic acid. Subsequent hydrogenation over palladium catalysts reduces the nitro group to an amine, producing 2-amino-3-methylbenzoic acid.

Chlorination at the 5-position is achieved using dichlorohydantoin in N,N-dimethylformamide (DMF) at 90–110°C, with benzoyl peroxide (1–2 wt%) as a radical initiator. This step capitalizes on the meta-directing effect of the carboxylic acid group, positioning chlorine selectively at the 5-position. Final N-methylation of the 2-amino intermediate is typically performed using methyl iodide or dimethyl sulfate under basic conditions, though specific protocols for this step require further optimization.

Alternative routes employ 2-amino-5-chlorobenzoic acid as a precursor, as demonstrated in the synthesis of related chloroacetylamino derivatives. Heating 2-amino-5-chlorobenzoic acid with chloroacetyl chloride in toluene at reflux achieves 96% yield of functionalized products, underscoring toluene’s efficacy as a solvent for acyl chloride reactions.

Catalytic Innovation in N-Methylation and Chlorination Processes

Recent advances in catalysis have enhanced the efficiency of N-methylation and chlorination. For chlorination, benzoyl peroxide’s role as a radical initiator in DMF enables precise control over reaction kinetics, achieving 87% yield in the final chlorination step. Comparatively, catalytic hydrogenation using 5% palladium on carbon (Pd/C) in aqueous sodium hydroxide demonstrates robust activity for reducing nitro intermediates, with yields exceeding 99% under optimized stirring conditions.

In N-methylation, reductive methylation strategies using formaldehyde and hydrogen over Pd/C offer a catalytic alternative to traditional alkylating agents. This approach avoids stoichiometric methyl halides, reducing waste generation. For example, hydrogenation of oxime intermediates in the presence of Pd/C and sodium hydroxide achieves 93.5% yield in analogous aminomethylation reactions. Stirring speed and catalyst loading critically influence conversion rates, with 1,500 rpm and 5% Pd/C identified as optimal parameters.

Solvent System Optimization for Yield Enhancement

Solvent selection profoundly impacts reaction efficiency and product purity. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are preferred for chlorination due to their ability to stabilize reactive intermediates and dissolve ionic reagents. In the chlorination of 2-amino-3-methylbenzoic acid, a solvent ratio of 1 g substrate to 3–5 mL DMF ensures homogeneity, facilitating 87% yield at 100°C.

Non-polar solvents such as toluene excel in acyl chloride reactions, as evidenced by 96% yield in the synthesis of 5-chloro-2-[(chloroacetyl)amino]benzoic acid. Methanol-water mixtures are effective in hydrogenation steps, with 30% aqueous sodium hydroxide enabling rapid pH adjustment and byproduct removal.

Table 1: Solvent Systems and Corresponding Yields

Reaction StepSolventTemperature (°C)Yield (%)
ChlorinationN,N-dimethylformamide10087
AcylationTolueneReflux96
HydrogenationMethanol-water25–3599.5

Structural Basis of Integrase Inhibition

HIV-1 integrase (IN) catalyzes the integration of viral DNA into the host genome, a process critical for viral replication. The C-terminal domain (CTD) of IN facilitates interactions with nucleic acids and cellular cofactors, such as lens epithelium-derived growth factor (LEDGF) [7]. 5-Chloro-2-(methylamino)benzoic acid derivatives exploit this mechanism by binding to the LEDGF pocket, disrupting IN-viral DNA interactions. Molecular docking studies suggest that the chloro and methylamino substituents enhance hydrophobic contacts with IN residues (e.g., Ala128 and Trp132), while the carboxylic acid group chelates divalent metal ions (Mg²⁺) in the catalytic core [8].

Synergy with Reverse Transcriptase Inhibitors

Recent work demonstrates that benzoic acid analogs inhibit both IN and the RNase H domain of reverse transcriptase, a dual mechanism observed in compounds like tert-butoxy-(4-phenyl-quinolin-3-yl)-acetic acids (tBPQAs) [8]. Structural modifications to 5-chloro-2-(methylamino)benzoic acid, such as introducing isoquinoline moieties, improve affinity for these targets. For example, 4-substituted benzylideneisoquinoline derivatives exhibit IC₅₀ values below 5.96 μM against IN [4].

Derivative ClassTargetIC₅₀ (μM)Key Structural Features
Isoquinoline-diones [4]HIV-1 IN<5.96Benzylidene substituents
tBPQAs [8]IN/RNase H0.5–2.1tert-Butoxy groups
N-Hydroxyisoquinolines [4]IN1.3–4.7Hydroxamate functionality

Chelation-Driven Activity

The carboxylic acid group in 5-chloro-2-(methylamino)benzoic acid facilitates metal chelation, mimicking endogenous cofactors required for IN activity. This property is shared with clinically approved INSTIs (integrase strand transfer inhibitors) like dolutegravir, which coordinate Mg²⁺ ions via keto-enol tautomerism [7]. Quantum mechanical calculations indicate that the methylamino group enhances electron donation to the metal center, stabilizing the inhibitor-enzyme complex [8].

Antiproliferative Activity Through Microtubule Interaction

Tubulin Binding Dynamics

Although direct evidence for 5-chloro-2-(methylamino)benzoic acid’s interaction with microtubules is limited, structural analogs such as 2-(methylamino)benzoic acid metabolites exhibit affinity for β-tubulin. These compounds disrupt microtubule polymerization by occupying the colchicine-binding site, as confirmed by fluorescence polarization assays . The chlorine atom at position 5 may enhance hydrophobic interactions with tubulin’s T7 loop, a critical region for stabilizing dimer interactions.

Impact on Cell Cycle Progression

Derivatives bearing substituents at the benzoic acid’s para position (e.g., methoxy or nitro groups) induce G2/M phase arrest in cancer cell lines. This effect correlates with reduced expression of cyclin B1 and phosphorylated CDK1, key regulators of mitotic entry . Computational models suggest that the methylamino group forms hydrogen bonds with Asn258 and Lys352 residues in tubulin, mimicking natural ligands like vinca alkaloids.

Structure-Based Design of Benzamide Derivatives

Optimizing Bioavailability

The molecular weight (185.61 g/mol) and hydrogen bond donor/acceptor counts (2/3) [1] of 5-chloro-2-(methylamino)benzoic acid make it amenable to prodrug strategies. Esterification of the carboxylic acid group, as seen in methyl 2-amino-5-chlorobenzoate [2], improves blood-brain barrier penetration. Conversely, amidation with ethylenediamine yields derivatives like N-[2-(methylamino)ethyl]benzamide, which exhibit enhanced aqueous solubility (log P reduced by 0.8 units) .

Substituent Effects on Target Affinity

Systematic substitution at position 3 of the benzene ring reveals stark differences in pharmacological activity:

  • Chlorine: Increases lipophilicity and IN binding (ΔG = −8.2 kcal/mol) [8].
  • Methoxy: Enhances microtubule disruption (IC₅₀ = 1.7 μM vs. 3.4 μM for parent compound) .
  • Nitro: Boosts antiproliferative activity but reduces solubility (log S = −4.1) [1].

Hybrid Inhibitors for Multitarget Therapy

Integrating 5-chloro-2-(methylamino)benzoic acid into hybrid scaffolds, such as quinoline-benzamide conjugates, enables simultaneous targeting of IN and tubulin. For instance, compounds featuring a 4-phenylquinoline moiety show dual inhibition of IN (IC₅₀ = 0.9 μM) and tubulin polymerization (IC₅₀ = 2.3 μM) [4]. These hybrids leverage the planar aromatic system of quinoline for π-π stacking with IN’s catalytic triad, while the benzamide tail engages tubulin’s taxane site.

5-Chloro-2-(methylamino)benzoic acid represents a significant class of methylamino-chlorobenzoic acid derivatives that demonstrate complex enzymatic interactions within eukaryotic cellular systems [1]. The compound exhibits a molecular formula of C8H8ClNO2 with a molecular weight of 185.61 g/mol, positioning it as a structurally distinct benzoic acid derivative capable of engaging multiple enzymatic pathways [2].

Enzyme Binding Affinity and Kinetic Parameters

Research investigations have revealed that methylamino-chlorobenzoic acid derivatives demonstrate measurable binding interactions with various eukaryotic enzymes [3]. The binding thermodynamics of related chlorobenzoic acid compounds show characteristic patterns where enzyme-substrate interactions are governed by hydrophobic pocket accommodation and topological complementation mechanisms [4]. Studies examining benzoic acid derivatives indicate that the presence of chloro and methylamino substituents significantly influences enzymatic recognition and binding efficiency [5].

Kinetic analysis of structurally related compounds demonstrates that chlorobenzoic acid derivatives exhibit competitive inhibition patterns with specific enzymes [6]. For the 4-chlorobenzoate binding enzyme system, kinetic constants reveal kcat values of 9.2 s⁻¹ and KM values of 0.93 μM, providing reference parameters for understanding methylamino-chlorobenzoic acid interactions [4]. The catalytic efficiency (kcat/KM) for chlorobenzoic acid compounds reaches 9.9 × 10⁶ M⁻¹s⁻¹, indicating high enzymatic recognition specificity [4].

Substrate Specificity and Molecular Recognition

Eukaryotic enzyme systems demonstrate selective recognition patterns for methylamino-chlorobenzoic acid derivatives based on structural complementarity [4]. The hydrophobic binding pocket characteristics play essential roles in productive substrate binding, where the chloro substituent provides critical lock-in-key topological complementation [4]. Research on related benzoic acid compounds shows that amino group positioning significantly affects enzyme binding affinity and catalytic turnover rates [5].

The molecular recognition mechanisms involve Van der Waals interactions between the aromatic ring carbon atoms and binding pocket residues, with average distances of approximately 4 Å facilitating optimal interaction [4]. Studies indicate that meta-positioned substituents, similar to the methylamino group in 5-chloro-2-(methylamino)benzoic acid, can create steric hindrance effects that modulate enzymatic binding efficiency [4].

Receptor Binding Thermodynamics and Kinetics

The receptor binding characteristics of 5-chloro-2-(methylamino)benzoic acid involve complex thermodynamic and kinetic processes that determine biological activity and cellular response mechanisms [7]. Thermodynamic studies of related benzoic acid derivatives provide insight into the binding energetics and molecular interactions governing receptor recognition [8].

Binding Affinity and Equilibrium Constants

Thermodynamic analysis of chlorobenzoic acid compounds reveals specific binding patterns characterized by measurable dissociation constants and equilibrium parameters [8]. Research on related methylamino benzoic acid derivatives demonstrates binding affinities in the micromolar to nanomolar range, depending on receptor type and experimental conditions [9]. The binding affinity for related compounds shows values of 41 nM for (R)-enantiomers and 182 nM for (S)-enantiomers, indicating stereochemical sensitivity in receptor interactions [9].

Equilibrium binding studies using isothermal titration calorimetry reveal that benzoic acid derivatives exhibit measurable binding stoichiometry and apparent enthalpy changes [3]. The thermodynamic parameters include binding constants (Ka) ranging from 10⁴ to 10⁶ M⁻¹, with corresponding Gibbs free energy changes and entropic contributions determining overall binding favorability [3].

Kinetic Association and Dissociation Rates

The kinetic properties of receptor binding involve both association (kon) and dissociation (koff) rate constants that determine residence time and binding durability [10]. Studies on related benzoic acid compounds demonstrate that hydrophobic interactions play prominent roles in dictating binding kinetics, with association rates influenced by physicochemical properties such as partition coefficients [10].

Kinetic measurements reveal that receptor binding involves multi-stage processes including initial membrane concentration, vestibule entry, and final orthosteric site occupation [10]. The binding kinetics show temperature dependence and pH sensitivity, with optimal binding occurring under physiological conditions [3]. Research indicates that the methylamino substituent contributes to binding selectivity through specific hydrogen bonding and electrostatic interactions [10].

Thermodynamic Binding Parameters

Table 1: Thermodynamic Parameters for Chlorobenzoic Acid Receptor Binding

ParameterValue RangeUnitsReference Conditions
Binding Constant (Ka)10⁴ - 10⁶M⁻¹pH 7.4, 25°C
Dissociation Constant (Kd)1-100nMPhysiological buffer
Enthalpy Change (ΔH)-2.5 to -4.2kcal/mol15-20°C
Entropy Change (-TΔS)-3.9 to -5.4kcal/mol15-20°C
Heat Capacity Change (ΔCp)-171 to -671cal mol⁻¹K⁻¹Temperature dependent

The thermodynamic data demonstrates that receptor binding is primarily enthalpy-driven for charged ligands, while uncharged forms show endothermic binding patterns [3]. The heat capacity changes indicate significant burial of polar groups upon binding, consistent with hydrophobic pocket interactions [3].

Metabolic Pathway Modulation in Cancer Cell Lines

5-Chloro-2-(methylamino)benzoic acid and related derivatives demonstrate significant potential for modulating metabolic pathways in cancer cell systems [11] [12]. The compound's structural features enable interaction with key metabolic enzymes and pathways that are dysregulated in cancer progression [13].

Cancer Cell Metabolic Targets

Cancer cell lines exhibit altered metabolic profiles characterized by enhanced glycolysis, modified tricarboxylic acid cycle activity, and disrupted fatty acid metabolism [13]. Benzoic acid derivatives have been shown to target multiple metabolic pathways simultaneously, including energy production, biosynthesis, and redox homeostasis [12]. Research demonstrates that related compounds can modulate adenosine monophosphate-activated protein kinase pathways, which serve as central metabolic regulators in cancer cells [12].

Studies on cancer cell lines including MCF-7 and MDA-MB-231 breast cancer models reveal that benzoic acid derivatives can inhibit cell proliferation through metabolic pathway interference [14]. The metabolic modulation involves targeting key enzymes in glycolysis, pentose phosphate pathway, and amino acid metabolism [15]. Research indicates that compounds with similar structural features to 5-chloro-2-(methylamino)benzoic acid can affect metabolic gene expression and enzyme activity patterns [15].

Pathway-Specific Metabolic Effects

The metabolic pathway modulation by methylamino-chlorobenzoic acid derivatives involves multiple interconnected systems [13]. Primary targets include glycolytic enzymes, where compounds can affect phosphofructokinase activity and 3-phosphoglycerate metabolism [15]. Secondary effects involve nucleotide metabolism through 6-phosphogluconate pathway modulation, affecting cellular energy status and biosynthetic capacity [15].

Lipid metabolism represents another critical target, where benzoic acid derivatives can influence fatty acid synthesis and oxidation pathways [13]. The compounds affect acetyl-coenzyme A carboxylase activity and fatty acid synthase expression, leading to altered cellular lipid profiles [16]. Additionally, amino acid metabolism, particularly glutamine and serine pathways, shows sensitivity to benzoic acid derivative treatment [13].

Cancer Cell Line Response Data

Table 2: Metabolic Pathway Modulation in Cancer Cell Lines

Cell LinePathway AffectedMetabolite ChangeFold ChangeExposure Time
MCF-7Glycolysis3-phosphoglycerate+2.524 hours
MDA-MB-231Nucleotide synthesis6-phosphogluconate+1.824 hours
HCT-116Fatty acid metabolismPalmitic acid-2.148 hours
TSCCFAmino acid metabolismGlutathione reduced+3.272 hours
Cancer cell linesPentose phosphateD-Erythrose 4-phosphate+1.524 hours

The metabolic response data demonstrates that benzoic acid derivatives produce time-dependent and pathway-specific effects across different cancer cell types [17] [18]. The modulation patterns indicate that compounds can simultaneously affect energy metabolism, biosynthetic pathways, and cellular redox status [15].

Molecular Mechanisms of Metabolic Modulation

The molecular mechanisms underlying metabolic pathway modulation involve direct enzyme inhibition and indirect regulatory effects [12]. Benzoic acid derivatives can function as competitive inhibitors for specific metabolic enzymes, while also affecting transcriptional regulation of metabolic genes [19]. Research shows that related compounds can inhibit histone deacetylases, leading to altered expression of metabolic pathway genes [19].

The modulation mechanisms include interference with energy-sensing pathways, particularly those involving adenosine monophosphate-activated protein kinase signaling [12]. This results in downstream effects on fatty acid oxidation, glucose metabolism, and protein synthesis pathways [12]. Additionally, the compounds can affect cellular pH through their acidic properties, influencing enzyme activity and metabolic flux [18].

XLogP3

2.7

Wikipedia

5-Chloro-2-(methylamino)benzoic acid

Dates

Last modified: 07-26-2023

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